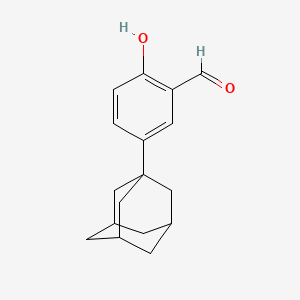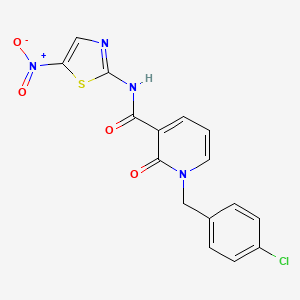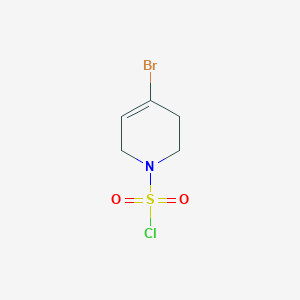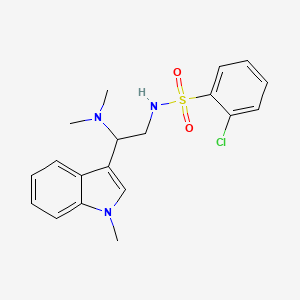
2-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide, also known as SU6656, is a potent and selective inhibitor of Src family kinases. Src family kinases are a group of non-receptor tyrosine kinases that play a crucial role in cell signaling pathways. SU6656 has been widely used in scientific research to study the role of Src family kinases in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
Structural and Kinetic Investigations
Research on structurally related compounds involves synthesis and molecular-electronic structure investigations , providing insights into the steric hindrance effects and the kinetics of substitution reactions in aqueous solutions. For example, studies on the sterically hindered organic molecules and their framework linked by hydrogen bonds highlight the importance of molecular structure in chemical reactivity and potential applications in material science and catalysis (Rublova et al., 2017).
Enzyme Inhibition and Molecular Docking
Another area of application is enzyme inhibition and molecular docking studies , where synthesized compounds derived from benzenesulfonamides are evaluated for their effects on enzyme activities. Such studies are crucial for drug discovery, particularly in identifying potential inhibitors for enzymes like cholesterol esterase, tyrosinase, and α-amylase. The understanding of binding interactions between inhibitors and enzymes can guide the design of more effective therapeutic agents (Alyar et al., 2019).
Propiedades
IUPAC Name |
2-chloro-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c1-22(2)18(15-13-23(3)17-10-6-4-8-14(15)17)12-21-26(24,25)19-11-7-5-9-16(19)20/h4-11,13,18,21H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEMAGFMCOFIIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


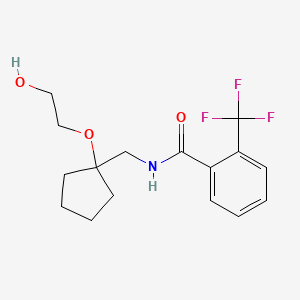
![3-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2675973.png)
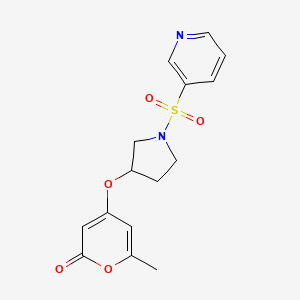



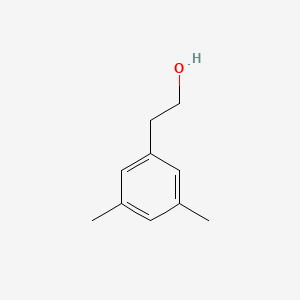
![N-[2-[[3-(3-bromophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide](/img/structure/B2675984.png)
![Ethyl 7-oxo-5-oxaspiro[3.4]octane-8-carboxylate](/img/structure/B2675986.png)
![2-chloro-N-[3-(5-methyl-1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2675989.png)
